molecular formula C11H22N2O3 B7856235 (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No. B7856235
M. Wt: 230.30 g/mol
InChI Key: OOZBHDCFUFVAOH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 947275-74-3 . It has a molecular weight of 230.31 . The IUPAC name for this compound is tert-butyl (2R)-2-(2-hydroxyethyl)-1-piperazinecarboxylate .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “®-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate”, has been a subject of research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The InChI code for “®-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is 1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m1/s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“®-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZBHDCFUFVAOH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

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